molecular formula C22H24ClN3 B1404931 2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride CAS No. 1421497-63-3

2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride

Cat. No. B1404931
M. Wt: 365.9 g/mol
InChI Key: VVUVOOBUHDLCRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride” is a chemical compound with the molecular formula C22H24ClN3 . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of quinoline compounds has been a subject of interest in the field of industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride” is characterized by a molecular weight of 365.9 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride” include a molecular weight of 365.9 g/mol . Other properties such as density, melting point, boiling point, and flash point are not provided in the search results .

Scientific Research Applications

Chemical Reactivity and Structural Studies

  • Hydrazino Derivatives of Benzoquinolines : Studies have shown that hydrazino derivatives of benzoquinolines, which are structurally related to 2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride, have unique chemical reactivity. This is particularly evident in cyclization reactions with nitrous and formic acids (Tiagi & Joshi, 1972).

Biological Activities

  • Antimicrobial Properties : Certain quinoline derivatives, including those structurally related to the compound , have been found to exhibit antimicrobial activity. This includes activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties (Kumar & Kumar, 2021).
  • Potential in Antituberculosis Treatments : Some quinoline derivatives have demonstrated effectiveness against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, suggesting potential applications in antituberculosis therapies (Eswaran et al., 2010).

Synthesis and Derivatives

  • Synthetic Approaches : Research has also focused on synthetic methods for quinoline derivatives, exploring various pathways and conditions for effective synthesis. This is crucial for developing pharmaceuticals and other applications requiring these compounds (Patel, Patel, & Chikhalia, 2018).

Safety And Hazards

The safety and hazards associated with “2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride” are not explicitly mentioned in the search results .

properties

IUPAC Name

2-methyl-N-[(4-phenylcyclohexylidene)amino]quinolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3.ClH/c1-16-15-22(20-9-5-6-10-21(20)23-16)25-24-19-13-11-18(12-14-19)17-7-3-2-4-8-17;/h2-10,15,18H,11-14H2,1H3,(H,23,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUVOOBUHDLCRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NN=C3CCC(CC3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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